molecular formula C18H26N2O2 B13966867 Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13966867
M. Wt: 302.4 g/mol
InChI Key: LIKCLGYMPBJCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with cyclopropylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, followed by the addition of cyclopropylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl 4-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26N2O2/c21-18(22-14-16-4-2-1-3-5-16)20-12-9-15(10-13-20)8-11-19-17-6-7-17/h1-5,15,17,19H,6-14H2

InChI Key

LIKCLGYMPBJCHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.